1-(1-乙基-1H-吲哚-3-基)-3-(噻唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

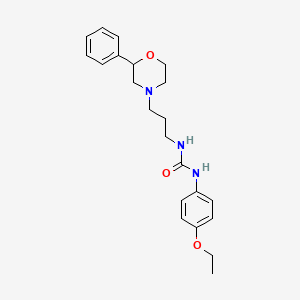

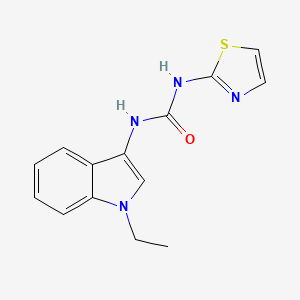

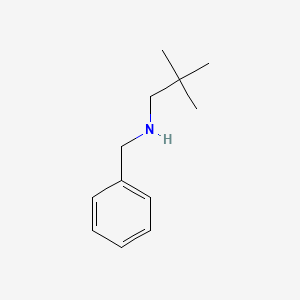

The compound "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea" belongs to a class of organic compounds that feature an indole and thiazole ring connected via a urea linkage. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The indole and thiazole moieties are prevalent in many biologically active molecules, making their derivatives valuable for pharmaceutical research.

Synthesis Analysis

The synthesis of similar urea derivatives typically involves the condensation of isocyanates with amines or ammonia. For compounds like "1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea," a common approach might involve reacting an ethyl-indole derivative with a thiazolyl isocyanate under controlled conditions to form the urea linkage (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement and electronic structure, which are crucial for understanding its reactivity and biological activity. For instance, X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing the planarity of the urea scaffold and its interactions within the crystal lattice (Song et al., 2008).

科学研究应用

合成和光谱表征

一项研究专注于噻唑衍生物的合成,包括详细的光谱和单晶X射线衍射(SC-XRD)表征。这项研究强调了这些化合物在非线性光学(NLO)性质和前线分子轨道(FMOs)领域的重要性。研究结果表明,这些化合物具有显著的NLO特性,表明在技术和材料科学领域有潜在应用(Haroon et al., 2019)。

生物活性和化学合成

另一个感兴趣的领域是N-{5-[1-(o-氯苯氧基)乙基]-1,3,4-噻二唑-2-基}-N'-(取代苯基)脲的合成和生物活性,表明一些化合物作为植物生长调节剂具有良好的活性。这凸显了这些化合物在农业应用中的潜力,为新植物生长调节剂或杀虫剂的开发提供了可能(Xin-jian et al., 2006)。

膦烷和脲衍生物

研究新型含脲衍生物的膦烷展示了这些化合物在合成有机化学中的应用。该研究探讨了它们在反应中的行为,指出了脲衍生物在促进各种化学转化中的多功能性(Afshar & Islami, 2009)。

分子结构和晶体学

对相关化合物的晶体结构分析提供了有关其分子排列和潜在生物活性的见解。这类研究对于理解结构与功能之间的关系至关重要,为设计具有定向生物活性的分子铺平了道路(Saharin et al., 2008)。

药物设计的潜力

对具有噻二唑和脲酶抑制剂的新型吲哚基混合支架的研究表明了这些化合物的治疗潜力。它们对脲酶酶的强抑制活性表明了它们在开发针对与脲酶相关的疾病的治疗方法方面的相关性,例如某些类型的感染或疾病(Nazir et al., 2018)。

属性

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-2-18-9-11(10-5-3-4-6-12(10)18)16-13(19)17-14-15-7-8-20-14/h3-9H,2H2,1H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLKGNQSBVFDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)